Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative characterized by a dihydropyridazine core substituted with a phenyl group at position 1, a sulfonyloxy group at position 4, and an ethyl carboxylate moiety at position 2. The sulfonyloxy group is further modified with a 4-methoxy-2,3,5-trimethylphenyl substituent, contributing to its steric bulk and electronic properties. Such structural features are common in medicinal chemistry for modulating bioavailability and target interaction .
Properties
IUPAC Name |
ethyl 4-(4-methoxy-2,3,5-trimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)21-18(13-20(26)25(24-21)17-10-8-7-9-11-17)32-33(28,29)19-12-14(2)22(30-5)16(4)15(19)3/h7-13H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFUMDMRDHDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by the following structural features:
- Sulfonyl group : Enhances solubility and biological activity.
- Dihydropyridazine moiety : Implicated in various biological interactions.
Molecular Formula
The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 396.47 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals, thereby potentially reducing oxidative stress in cells. This effect is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Several studies have explored the anticancer effects of this compound:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways associated with tumor growth. It may induce apoptosis (programmed cell death) in cancer cells while sparing normal cells.
- In vitro Studies : Experiments conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated a dose-dependent reduction in cell viability when treated with this compound.
Case Study: In Vivo Effects
A notable study involved administering the compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammatory markers |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Gene Expression : It influences the expression of genes related to apoptosis and cell cycle regulation.
Scientific Research Applications
The compound features a dihydropyridazine core with various substituents that may influence its biological activity. The presence of the sulfonate group and methoxy phenyl moiety enhances its chemical reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to Ethyl 4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. Notably, derivatives with pyrazole structures have shown efficacy in inhibiting key cancer-related pathways such as BRAF(V600E) and EGFR, which are crucial in melanoma and lung cancer treatment.
Case Study: Antitumor Effects
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect that could improve therapeutic outcomes.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating conditions characterized by inflammation.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthetic Route Overview
The synthesis typically involves multi-step reactions starting from readily available precursors. Understanding the structure–activity relationship is critical for optimizing the biological efficacy of this compound.
Key Steps in Synthesis:
- Formation of the Dihydropyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfonate Groups : Sulfonation reactions are employed to introduce the sulfonate moiety.
- Final Esterification : The target compound is obtained through esterification reactions with ethyl alcohol.
Structure–Activity Relationship
The presence of specific functional groups significantly influences the biological activity of the compound. For instance:
- The sulfonate group enhances solubility and interaction with biological targets.
- The methoxy group may influence lipophilicity and membrane permeability.
Summary of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Inhibits cancer pathways; potential for combination therapy with existing chemotherapeutics. |
| Anti-inflammatory | May reduce inflammation by inhibiting cytokines and enzymes involved in inflammatory processes. |
| Antimicrobial | Exhibits activity against bacteria and fungi; disrupts cell membranes or metabolic pathways. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Findings:
In contrast, the methoxy and sulfonate groups in the target compound may favor interactions with polar residues . The alkylthio group in and the thioether in exhibit lower electronegativity compared to the sulfonate in the target compound, affecting redox stability and metabolic pathways .
Steric and Hydrophobic Properties :
- The 4-methoxy-2,3,5-trimethylphenyl sulfonate group in the target compound creates significant steric hindrance, likely reducing membrane permeability but improving specificity for sterically tolerant targets .
- Compounds with smaller substituents (e.g., ) exhibit lower molecular weights (<350 g/mol), aligning with Lipinski’s rule-of-five for oral bioavailability, whereas the target compound (513.53 g/mol) may face absorption challenges .
Synthetic Accessibility :
- The alkylthio and trifluoromethyl analogs () are synthesized via straightforward nucleophilic substitutions or Friedel-Crafts reactions. The target compound’s sulfonate group likely requires more complex sulfonylation conditions, as seen in sulfonate ester syntheses .
Biological Implications :
- Fluorinated derivatives () are often prioritized in drug discovery due to enhanced metabolic stability and binding affinity. The target compound’s lack of fluorine may limit its utility in certain therapeutic contexts unless compensated by other functional groups .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 25–80°C), solvent selection (polar solvents like ethanol or dichloromethane), and reaction time (6–24 hours). Chromatography (e.g., flash column) is critical for purification to achieve >95% purity. Monitoring intermediates via TLC and adjusting stoichiometry of sulfonyl chloride and pyridazine precursors can improve yields .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester/sulfonyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
Q. What initial biological assays are suitable for evaluating its activity?
- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Correlate activity with substituent effects (e.g., methoxy vs. methyl groups) using SAR analysis .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfonate ester group be investigated?
- Kinetic studies : Monitor hydrolysis rates under varying pH (2–12) and temperatures (25–60°C) via HPLC.
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen exchange in sulfonate ester cleavage.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies .
Q. What strategies resolve contradictions in stability data under different storage conditions?
- Forced degradation studies : Expose the compound to light (ICH Q1B guidelines), heat (40–60°C), and humidity (75% RH) for 1–4 weeks.
- Analytical cross-validation : Compare HPLC, DSC (for melting point consistency), and XRD (crystalline structure integrity) results across batches .
Q. How to validate analytical methods for quantifying impurities in this compound?
- ICH Q2(R1) validation : Assess linearity (1–200 µg/mL), precision (RSD <2%), and LOD/LOQ (e.g., 0.05 µg/mL via UV detection).
- Spiked recovery experiments : Introduce known impurities (e.g., unreacted sulfonyl chloride) at 0.1–1.0% levels and validate recovery rates .
Q. What computational approaches predict its interaction with biological targets?
Q. How can metabolic pathways be hypothesized for preclinical studies?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and identify phase I metabolites (e.g., hydroxylation, ester hydrolysis) via LC-MS/MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
